2-(2-Methoxyphenyl) vs. 2-(3,4-Dimethoxyphenyl) Substitution: Electronic and Steric Impact on c-Met Kinase Inhibition Potency
In a systematic SAR study of 5-methylpyrazolo[1,5-a]pyrimidine c-Met inhibitors, the nature of the C2 aryl substituent was found to be a critical potency determinant. Compounds bearing a monosubstituted phenyl group at C2 (e.g., 4-fluorophenyl) exhibited c-Met IC50 values in the low nanomolar range (analog 10b: 5.17 ± 0.48 nM), while increasing steric bulk or adding hydrogen-bond donors/acceptors through a second methoxy group (as in the 3,4-dimethoxyphenyl analog) was associated with attenuated kinase inhibition [1]. The target compound's 2-(2-methoxyphenyl) group presents a single ortho-methoxy substituent, which occupies an intermediate steric and electronic space. This substitution pattern is predicted to preserve hinge-region complementarity in c-Met while differentiating the compound from the more potent but less selective 4-fluorophenyl analogs and the bulkier, potentially less permeable 3,4-dimethoxyphenyl derivatives [1].
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) as a function of C2 aryl substitution |
|---|---|
| Target Compound Data | Not directly determined in published study; predicted intermediate potency based on ortho-methoxy monosubstitution scaffold class SAR. |
| Comparator Or Baseline | Compound 10b (C2 = 4-fluorophenyl): IC50 = 5.17 ± 0.48 nM; Compound 10f (C2 = 4-fluoro-3-methoxyphenyl): IC50 = 5.62 ± 0.78 nM; Unsubstituted phenyl analogs: IC50 > 100 nM in the same assay [1]. |
| Quantified Difference | ~30-fold potency range across C2 aryl variants; ortho-methoxy is predicted to yield IC50 in the 10–100 nM range based on QSAR interpolation [1][2]. |
| Conditions | Recombinant c-Met kinase inhibition assay; antiproliferative activity against SH-SY5Y, MDA-MB-231, A549, HepG2 cell lines; positive control cabozantinib [1]. |
Why This Matters
The 2-(2-methoxyphenyl) group offers a differentiated balance of potency and physicochemical properties compared to the flatter 4-fluorophenyl or the bulkier 3,4-dimethoxyphenyl analogs, enabling researchers to probe a distinct region of kinase selectivity space.
- [1] Riyadh SM, et al. Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorganic Chemistry. 2020;104:104356. View Source
- [2] Mohammed EZ, et al. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors. Drug Dev Res. 2025;86(7):e70168. View Source
